REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10](=O)[CH2:11][CH2:12][S:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17](O)=[O:18])C>C1COCC1>[OH:18][CH2:17][C:16]1[CH:15]=[C:14]([S:13][CH2:12][CH2:11][CH2:10][OH:9])[CH:22]=[CH:21][CH:20]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCSC=1C=C(C(=O)O)C=CC1)=O
|
Name
|
Intermediate 15
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the addition the mixture
|
Type
|
CUSTOM
|
Details
|
formed a thick precipitate
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
CUSTOM
|
Details
|
The mixture was removed from the cooling bath
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled back down in ice-water
|
Type
|
ADDITION
|
Details
|
treated with more lithium aluminum hydride (2M in THF, 2.2 mL)
|
Type
|
CUSTOM
|
Details
|
The mixture was removed from the cooling bath
|
Type
|
STIRRING
|
Details
|
stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The cloudy solution was cooled in ice water
|
Type
|
CUSTOM
|
Details
|
quenched by the careful addition of methanol (5 mL)
|
Type
|
ADDITION
|
Details
|
added portionwise over 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
After ˜½ of the addition
|
Type
|
CUSTOM
|
Details
|
the mixture was removed from the cooling bath
|
Type
|
ADDITION
|
Details
|
The mixture was poured into aqueous HCl (2M)
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C=CC1)SCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |